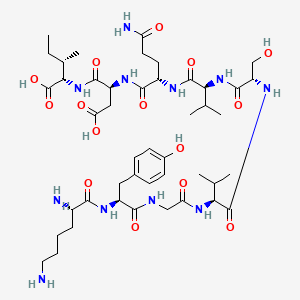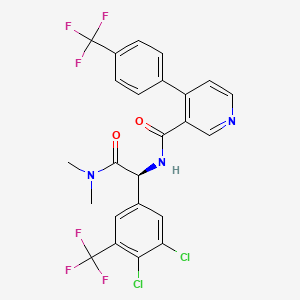
Nkg2D-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nkg2D-IN-2 is a compound known for its inhibitory effects on the natural killer group 2D (NKG2D) receptor. This receptor is an activating cell surface receptor predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. This compound has shown potential in modulating immune responses, making it a significant compound in immunological research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nkg2D-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Nkg2D-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Aplicaciones Científicas De Investigación
Nkg2D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NKG2D receptor and its interactions with ligands.
Biology: Helps in understanding the role of NKG2D in immune cell regulation and function.
Medicine: Potential therapeutic applications in modulating immune responses, particularly in cancer and autoimmune diseases.
Industry: May be used in the development of new immunotherapeutic agents and diagnostic tools .
Mecanismo De Acción
Nkg2D-IN-2 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with ligands such as MHC class I chain-related proteins A and B (MICA and MICB). This inhibition prevents the activation of downstream signaling pathways that lead to immune cell activation and cytotoxic responses. The molecular targets and pathways involved include the phosphatidylinositol-3 kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2)-Vav1 signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Nkg2D-IN-2 include other NKG2D inhibitors and modulators, such as:
Nkg2D-IN-1: Another inhibitor of the NKG2D receptor with similar binding properties.
MICA/B inhibitors: Compounds that specifically target the ligands of the NKG2D receptor .
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the NKG2D receptor. Its ability to modulate immune responses without widespread cytotoxic effects makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H17Cl2F6N3O2 |
|---|---|
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
N-[(1S)-1-[3,4-dichloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)-2-oxoethyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2F6N3O2/c1-35(2)22(37)20(13-9-17(24(30,31)32)19(26)18(25)10-13)34-21(36)16-11-33-8-7-15(16)12-3-5-14(6-4-12)23(27,28)29/h3-11,20H,1-2H3,(H,34,36)/t20-/m0/s1 |
Clave InChI |
LMZDGPKOIXDSQJ-FQEVSTJZSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H](C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
CN(C)C(=O)C(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


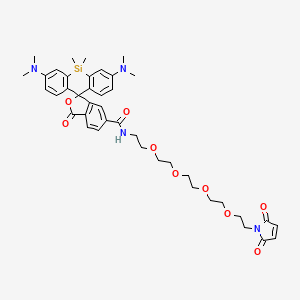
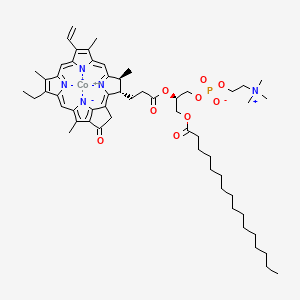
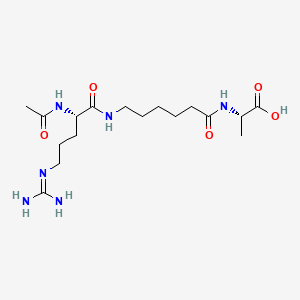
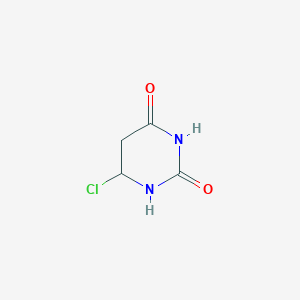
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
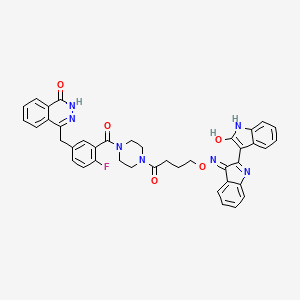
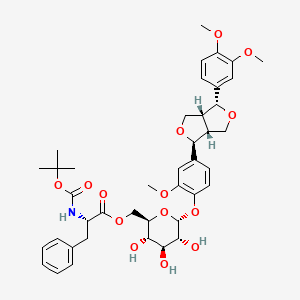
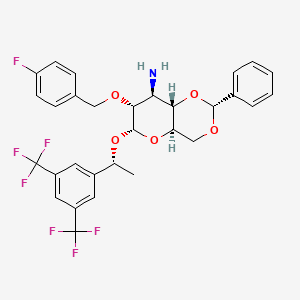
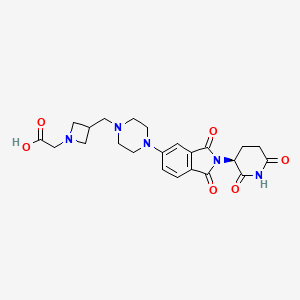
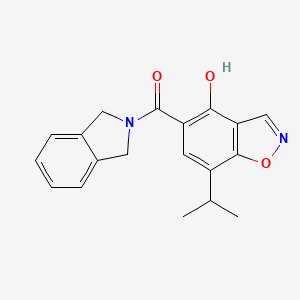
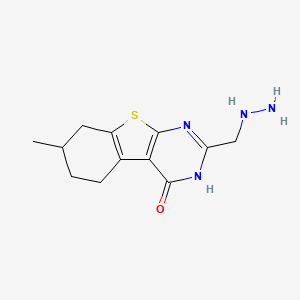
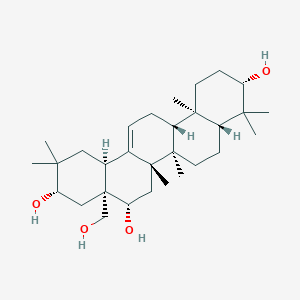
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
